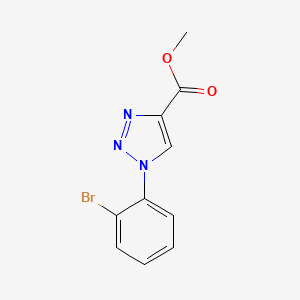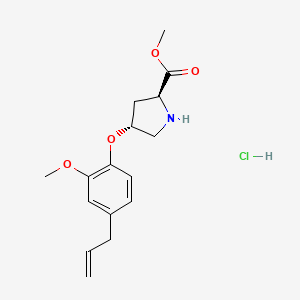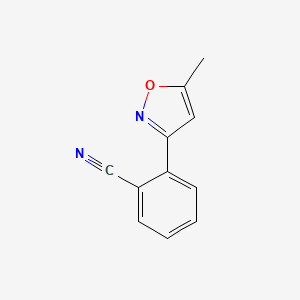
methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate
Übersicht
Beschreibung
Methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate, commonly known as Br-MTT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Br-MTT belongs to the class of triazole compounds that have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
The compound has been utilized in crystallography to determine the crystal structure of related organic molecules. The orthorhombic crystal system and specific atomic coordinates obtained through this analysis can provide insights into the molecular conformation and potential reactivity .
Molecular Imaging
Researchers have explored the use of this compound in molecular imaging. Its unique structure, particularly the presence of the bromophenyl group, may enhance contrast or specificity in imaging applications within biological systems .
Drug Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its triazole ring is a common motif in many drugs, and the bromophenyl group can be used in further chemical transformations to create targeted therapeutic agents .
Biological Activity
Due to its structural similarity to tryptophan derivatives, methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate may exhibit significant biological activity. It could potentially interact with biological pathways involving indole compounds .
Environmental Chemistry
Lastly, the compound’s reactivity with various environmental pollutants could be studied to develop remediation strategies or to understand the fate of similar organic compounds in the environment.
Each of these applications leverages the unique chemical structure of methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate, demonstrating its versatility and importance in scientific research. The compound’s ability to form stable crystals and its potential biological activity are particularly noteworthy, as indicated by recent studies .
Eigenschaften
IUPAC Name |
methyl 1-(2-bromophenyl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSXSXBWMPXKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435899.png)

![N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1435901.png)
![tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate](/img/structure/B1435902.png)


![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)




![3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride](/img/structure/B1435920.png)
![2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1435921.png)
![Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1435922.png)